The Role of Decanoylcarnitine in Fatty Acid Metabolism: An In-depth Technical Guide
The Role of Decanoylcarnitine in Fatty Acid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoylcarnitine (C10) is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester of carnitine and decanoic acid, a ten-carbon fatty acid. The primary function of the carnitine shuttle system, of which decanoylcarnitine is a part, is to transport fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production. This guide provides a comprehensive technical overview of the role of decanoylcarnitine in fatty acid metabolism, its association with various disease states, and methodologies for its analysis.
Core Principles of Decanoylcarnitine in Fatty Acid Metabolism
Fatty acid oxidation is a major source of energy for many tissues, particularly during periods of fasting or prolonged exercise. However, fatty acids themselves cannot directly cross the inner mitochondrial membrane where β-oxidation occurs. The carnitine shuttle system facilitates this transport.
The process begins with the activation of fatty acids to their acyl-CoA esters in the cytoplasm. For medium-chain fatty acids like decanoic acid, this activation is followed by their conjugation to carnitine, a reaction catalyzed by carnitine acyltransferases located on the mitochondrial membranes. Decanoylcarnitine is thus formed and transported into the mitochondrial matrix. Once inside, the decanoyl group is transferred back to coenzyme A to form decanoyl-CoA, which then enters the β-oxidation spiral.
Quantitative Data on Decanoylcarnitine Levels
The concentration of decanoylcarnitine in biological fluids is a valuable biomarker for assessing the status of fatty acid metabolism. Alterations in its levels can be indicative of inherited metabolic disorders and other pathological conditions.
| Condition | Analyte | Specimen | Concentration (µmol/L) | Reference(s) |
| Healthy Adults | Decanoylcarnitine (C10) | Plasma | 0.11 - 0.38[1] | [1] |
| Healthy Newborns (≤7 days) | Decanoylcarnitine (C10) | Dried Blood Spot | <0.55 (nmol/mL) | [2] |
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Decanoylcarnitine (C10) | Plasma/Dried Blood Spot | Significantly elevated; can range from >1.0 to over 20 µmol/L. One study reported a median of 8.4 mmol/L in newborns with confirmed MCADD.[3] | [3][4][5] |
| Carnitine Palmitoyltransferase II (CPT2) Deficiency | Decanoylcarnitine (C10) | Plasma | Generally within the normal range or slightly elevated. A case report showed a level of 0.15 µmol/L (reference range <0.88 µmol/L).[6] | [6] |
| Chronic Hepatitis B | Total L-carnitine (including acylcarnitines) | Plasma | Significantly higher in patients compared to healthy controls. One study reported 11.19 ± 6.67 mg/L in patients.[7] Another study showed elevated L-carnitine levels in patients with chronic HBV infection.[8][9] | [7][8][9][10] |
| Triple-Negative Breast Cancer (TNBC) | Decanoylcarnitine (C10) | Serum | Levels are often altered. One study found that intermittent fasting, which inhibited TNBC progression, led to a marked increase in serum decanoylcarnitine levels.[11][12] Another study associated higher levels of decenoylcarnitine (C10:1) with decreased odds of breast cancer.[13][14] | [10][11][12][13][14][15] |
Signaling Pathways and Experimental Workflows
The role of decanoylcarnitine extends beyond simple transport and involves participation in cellular signaling.
Caption: The Carnitine Shuttle and Beta-Oxidation Pathway.
In certain cellular contexts, decanoylcarnitine has been shown to modulate gene expression. For instance, in the context of Hepatitis B virus (HBV) infection, decanoylcarnitine supplementation can activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway.[4] PPARα is a key transcriptional regulator of genes involved in fatty acid oxidation, including Carnitine Palmitoyltransferase I (CPT1A).
Caption: Decanoylcarnitine activates PPARα signaling.
In the context of triple-negative breast cancer (TNBC), studies have shown that decanoylcarnitine can inhibit cancer cell proliferation and migration.[11][12] This effect is, at least in part, mediated by the downregulation of Matrix Metalloproteinase-9 (Mmp9), an enzyme involved in the degradation of the extracellular matrix, which is crucial for cancer cell invasion and metastasis.[10][11][12][15] The precise upstream signaling cascade initiated by decanoylcarnitine to regulate Mmp9 is an area of ongoing research. However, it is known that the transcription of the MMP9 gene is controlled by various transcription factors, including NF-κB and AP-1.[16][17][18][19]
References
- 1. researchgate.net [researchgate.net]
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- 4. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 9. Frontiers | High L-Carnitine Levels Impede Viral Control in Chronic Hepatitis B Virus Infection [frontiersin.org]
- 10. Carnitine metabolism in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. labsresult.com [labsresult.com]
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- 15. scite.ai [scite.ai]
- 16. Transcriptional Activation of Human Matrix Metalloproteinase-9 Gene Expression by Multiple Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional upregulation of MMP-9 gene under hyperglycemic conditions in AGS cells: Role of AP-1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transcriptional Inhibition of Matrix Metalloproteinase 9 (MMP-9) Activity by a c-fos/Estrogen Receptor Fusion Protein is Mediated by the Proximal AP-1 Site of the MMP-9 Promoter and Correlates with Reduced Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
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